
3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a complex organic compound with the molecular formula C19H32N4O2S and a molecular weight of 380.556 g/mol . This compound is part of a class of purine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation, sulfonation, and other functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to maintain consistency and efficiency. The use of automated systems and advanced analytical techniques ensures the quality control of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms .
Scientific Research Applications
3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
3-Methylxanthine: A related purine derivative with similar structural features but different biological activities.
8-Bromo-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione: Another purine derivative with distinct chemical properties and applications.
Uniqueness
3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione is unique due to its specific alkyl and sulfanyl substitutions, which confer unique chemical reactivity and biological activity. These features make it a valuable compound for various scientific and industrial applications .
Biological Activity
The compound 3-Methyl-8-octylsulfanyl-7-pentyl-3,7-dihydro-purine-2,6-dione , with the CAS number 331841-57-7, is a purine derivative that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antiproliferative effects, and its interaction with biological targets.
Basic Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C19H32N4O2S |
Molecular Weight | 372.55 g/mol |
CAS Number | 331841-57-7 |
Antimicrobial Activity
Recent studies have indicated that various purine derivatives exhibit significant antimicrobial properties. While specific data on This compound is limited, related compounds have shown effectiveness against a range of pathogens:
- Staphylococcus aureus : A common cause of skin infections and food poisoning.
- Escherichia coli : A major cause of urinary tract infections.
- Candida albicans : A yeast responsible for fungal infections.
Antiproliferative Effects
The antiproliferative activity of purine derivatives has been a focal point in cancer research. Compounds similar to This compound have been tested against various cancer cell lines:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (Cervical) | 226 |
A549 (Lung) | 242.52 |
These findings suggest that the compound may possess similar antiproliferative properties and warrant further investigation.
The mechanism by which purine derivatives exert their biological effects often involves the inhibition of key enzymes or pathways relevant to microbial survival or cancer cell proliferation. For instance:
- MTH1 Inhibition : Some purine derivatives inhibit the MTH1 enzyme, which is involved in maintaining nucleotide integrity during DNA replication. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis.
Study on Related Purines
A study published in Nature explored the structure-activity relationship (SAR) of various purine derivatives as MTH1 inhibitors. The findings indicated that modifications at specific positions on the purine ring significantly affected potency and selectivity against cancer cell lines .
Clinical Relevance
In vitro studies have demonstrated that certain purine derivatives can effectively target resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), highlighting their potential in treating antibiotic-resistant infections .
Properties
Molecular Formula |
C19H32N4O2S |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
3-methyl-8-octylsulfanyl-7-pentylpurine-2,6-dione |
InChI |
InChI=1S/C19H32N4O2S/c1-4-6-8-9-10-12-14-26-19-20-16-15(23(19)13-11-7-5-2)17(24)21-18(25)22(16)3/h4-14H2,1-3H3,(H,21,24,25) |
InChI Key |
MUWYTCGMNNKLPY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=NC2=C(N1CCCCC)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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